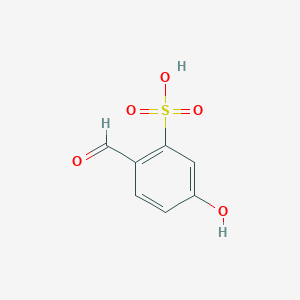
2-Formyl-5-hydroxybenzenesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-5-hydroxybenzenesulfonic acid is an organic compound with the molecular formula C7H6O5S. It is a derivative of benzenesulfonic acid, featuring both a formyl group (-CHO) and a hydroxyl group (-OH) attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Formyl-5-hydroxybenzenesulfonic acid typically involves the sulfonation of 2-formylphenol (salicylaldehyde) followed by oxidation. One common method includes the reaction of salicylaldehyde with sulfuric acid under controlled conditions to introduce the sulfonic acid group at the para position relative to the hydroxyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Formyl-5-hydroxybenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The hydroxyl and sulfonic acid groups can participate in electrophilic aromatic substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4) .
Major Products Formed
Oxidation: 2-Carboxy-5-hydroxybenzenesulfonic acid.
Reduction: 2-Hydroxymethyl-5-hydroxybenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used .
Applications De Recherche Scientifique
2-Formyl-5-hydroxybenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Formyl-5-hydroxybenzenesulfonic acid involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl and sulfonic acid groups can form hydrogen bonds and ionic interactions with other molecules. These interactions can influence the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Formyl-2-hydroxybenzenesulfonic acid
- 2-Hydroxy-5-formylbenzenesulfonic acid
- 4-Formyl-3-hydroxybenzenesulfonic acid
Uniqueness
The presence of both a formyl and a hydroxyl group on the benzene ring, along with the sulfonic acid group, provides a versatile platform for various chemical transformations and interactions .
Propriétés
Numéro CAS |
106086-27-5 |
|---|---|
Formule moléculaire |
C7H6O5S |
Poids moléculaire |
202.19 g/mol |
Nom IUPAC |
4-formyl-3-hydroxybenzenesulfonic acid |
InChI |
InChI=1S/C7H6O5S/c8-4-5-1-2-6(3-7(5)9)13(10,11)12/h1-4,9H,(H,10,11,12) |
Clé InChI |
ZSOYOZGNLHUDLU-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1O)S(=O)(=O)O)C=O |
SMILES canonique |
C1=CC(=C(C=C1S(=O)(=O)O)O)C=O |
Synonymes |
4-Formyl-5-hydroxybenzenesulfonic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















